molecular formula C19H24ClN3O B6488376 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine CAS No. 1286726-53-1

1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine

Cat. No. B6488376
CAS RN: 1286726-53-1
M. Wt: 345.9 g/mol
InChI Key: IWXFSYFGBGOUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine, also known as CBIP, is an organic compound with a wide range of applications in scientific research. CBIP is a novel compound with a unique structure that makes it useful for a variety of applications.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is not well understood. However, it is believed to act as a catalyst in the synthesis of various compounds and materials. 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is able to catalyze the formation of a variety of bonds, including carbon-carbon bonds, carbon-nitrogen bonds, and carbon-oxygen bonds. Additionally, 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is able to catalyze the formation of a variety of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine are not well understood. However, it is believed to have a variety of effects on the body, including the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the stimulation of the enzyme cytochrome P450 (CYP450). Additionally, 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is believed to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine in lab experiments include its ease of synthesis and its ability to catalyze the formation of a variety of bonds and heterocyclic compounds. Additionally, 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is relatively inexpensive and readily available. The main limitation of using 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine in lab experiments is its lack of specificity. 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is not able to selectively catalyze the formation of specific bonds or compounds.

Future Directions

The future directions of 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-containing compounds and materials is needed. Additionally, further research into the use of 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine as a catalyst in the synthesis of a variety of compounds and materials is needed. Finally, further research into the potential therapeutic applications of 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is needed.

Synthesis Methods

1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is synthesized by a five-step reaction sequence. The first step involves the reaction of 2-chlorobenzoyl chloride with 2-aminopiperidine in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound which is then reacted with 1-methyl-2-imidazolone in the presence of a base such as potassium carbonate. The third step involves the reaction of the intermediate compound with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The fourth step involves the reaction of the intermediate compound with 2-aminopiperidine in the presence of a base such as sodium hydroxide. The fifth and final step involves the reaction of the intermediate compound with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide.

Scientific Research Applications

1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine has a variety of applications in scientific research. It is used in the synthesis of a number of drugs and other compounds, including antifungal agents and antitumor agents. It is also used in the synthesis of a variety of sensors and catalysts. Additionally, 1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is used in the synthesis of a number of materials, such as polymers and nanomaterials.

properties

IUPAC Name

(2-chlorophenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-14(2)18-21-9-12-23(18)13-15-7-10-22(11-8-15)19(24)16-5-3-4-6-17(16)20/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXFSYFGBGOUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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